![molecular formula C3H2F3N3S B014414 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione CAS No. 68744-64-9](/img/structure/B14414.png)
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione
Overview
Description
Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Physical And Chemical Properties Analysis
The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of the compounds . Therefore, “5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol” could potentially be used in the development of new drugs.
Antimicrobial Activity
The compound has shown promising antimicrobial activity. It has been found to be effective against various microorganisms such as Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . This suggests that it could be used in the development of new antimicrobial agents.
Antifungal Activity
In addition to its antimicrobial activity, the compound has also shown antifungal activity. It has been found to be particularly effective against Aspergillus niger . This suggests that it could be used in the development of new antifungal agents.
Antibacterial Activity
The compound has also shown antibacterial activity. It has been found to be particularly effective against Escherichia coli and Bacillus cereus . This suggests that it could be used in the development of new antibacterial agents.
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For example, it has been used in the synthesis of selinexor, a drug used for the treatment of cancer .
Research into Leucyl-tRNA Synthetase Inhibition
The compound has been studied for its potential to inhibit leucyl-tRNA synthetase, an enzyme that plays a crucial role in protein synthesis . This suggests that it could be used in the development of new treatments for diseases that involve protein synthesis.
Mechanism of Action
Target of Action
The primary targets of 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol are the Replicase polyproteins 1ab and 1a of the SARS-CoV . These proteins play a crucial role in the replication of the virus, making them a significant target for antiviral drugs .
Mode of Action
It is suggested that the compound may inhibit the function of the targeted replicase polyproteins, thereby disrupting the replication process of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication process of the sars-cov . This interference could potentially affect downstream effects such as viral proliferation and infection rates.
Result of Action
It is suggested that the compound’s inhibition of the replicase polyproteins could lead to a decrease in viral replication, thereby reducing the severity of the viral infection .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-7-2(10)9-8-1/h(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXURBGECTYCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)NN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988450 | |
Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
CAS RN |
68744-64-9 | |
Record name | 1,2-Dihydro-5-(trifluoromethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68744-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068744649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-4H-1,2,4-triazole-3(2H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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